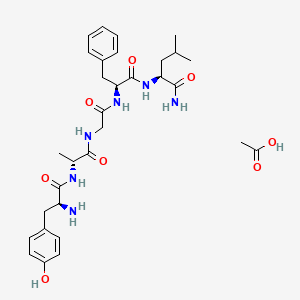
Gefitinib-d3
概要
説明
Gefitinib is a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria .
Synthesis Analysis
The synthesis of gefitinib started with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate which underwent chlorination by phosphorus oxychloride to give a product. The produced 4-chloroquinazoline was reacted with 3-chloro-4-fluoroaniline in isopropanol alcohol (i-ProOH) to give the final product . In another study, a nanocarrier for the anticancer drug gefitinib was synthesized using a microfluidic chip. Chitosan and alginate natural polymers were utilized for the synthesis of the nanocarrier .
Molecular Structure Analysis
The crystal structure of EGFR-gefitinib complex was used for binding pocket similarity searches on a druggable proteome database . The analysis of the crystal structure of this dimer revealed a three-dimensional isostructurality with the already reported form .
Chemical Reactions Analysis
Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . It blocks the proliferation of downstream signals that prevent cancer cells from proliferating by inhibiting tyrosine phosphorylation of the epidermal growth factor receptor .
Physical And Chemical Properties Analysis
Gefitinib is a well-tolerated treatment for advanced NSCLC. The most common adverse events are skin reaction and diarrhea, both of which are generally mild, noncumulative, and manageable .
科学的研究の応用
1. Overcoming Drug Resistance in Non-Small Cell Lung Cancer (NSCLC) Gefitinib is used in the treatment of NSCLC. However, drug resistance can occur. Research has shown that Selumetinib can overcome gefitinib primary and acquired resistance by regulating MIG6/STAT3 in NSCLC . Selumetinib synergistically inhibited the proliferation of NSCLC with gefitinib and enhanced gefitinib-induced apoptosis and migration inhibition ability in gefitinib-resistant lung cancer cell lines .
Enhancing Oral Absorption/Bioavailability
Gefitinib is a poorly water-soluble antitumor drug, which shows poor absorption/bioavailability after oral administration. A study was carried out to develop Gefitinib solid dispersions (SDs) using different carriers and different techniques in order to enhance its dissolution and oral absorption/bioavailability . The results indicated significant enhancement in various pharmacokinetic parameters of Gefitinib from an optimized SD compared to the pure Gefitinib .
Lung Tumor Eradication
Cocrystallization of Gefitinib has been studied for its potential to eradicate lung tumors via unbalancing the DNA Damage/Repair . This approach could potentiate single-dose oral administration for lung tumor eradication .
作用機序
Target of Action
Gefitinib-d3 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells . It plays a crucial role in cell growth and proliferation .
Mode of Action
Gefitinib-d3 is a type of targeted cancer drug known as a tyrosine kinase inhibitor (TKI) . It works by inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . Gefitinib-d3 binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking signal transduction and resulting in the inhibition of cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by Gefitinib-d3 is the EGFR signaling pathway . By inhibiting EGFR, Gefitinib-d3 blocks the signals that tell cancer cells to grow . This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Pharmacokinetics
Gefitinib-d3 is extensively metabolized in the body . It reaches the maximum plasma level relatively fast and is distributed extensively . The compound undergoes extensive biotransformation and is predominantly excreted in feces, with less than 7% excreted in the urine . The major enzyme involved in the metabolism of Gefitinib-d3 is CYP3A4 .
Result of Action
The molecular effect of Gefitinib-d3 is the inhibition of the EGFR tyrosine kinase, which leads to the blocking of signal transduction . This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . On a cellular level, Gefitinib-d3 selectively targets the mutant proteins in malignant cells .
Action Environment
The action, efficacy, and stability of Gefitinib-d3 can be influenced by various environmental factors. The use of gefitinib-d3 is predicted to present an insignificant risk to the environment . The environmental risk is based on the Predicted Environmental Concentration (PEC) and the Predicted No Effect Concentration (PNEC) ratio
Safety and Hazards
将来の方向性
The discovery of the monoclonal antibody trastuzumab almost 25 years ago revolutionized treatment and drug development for HER2 + breast cancer. Here, Swain et al. review the current standard of care for HER2 + breast cancer, describe mechanisms of drug resistance and focus on next-generation platforms and therapies for the treatment of this disease .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Gefitinib-d3 involves the introduction of deuterium atoms at specific positions in the Gefitinib molecule. This can be achieved through selective deuteration reactions using deuterated reagents. The starting material, Gefitinib, is first subjected to a series of protection and deprotection reactions to selectively introduce deuterium atoms at specific positions. The final product, Gefitinib-d3, is obtained after purification and characterization.", "Starting Materials": [ "Gefitinib", "Deuterated reagents" ], "Reaction": [ "Protection of the amine group with Boc anhydride", "Selective deprotection of the 4-methoxy group with boron tribromide", "Reduction of the nitro group to an amine using palladium on carbon and hydrogen gas", "Selective deuteration at specific positions using deuterated reagents", "Removal of the Boc protecting group using trifluoroacetic acid", "Purification and characterization of the final product, Gefitinib-d3" ] } | |
CAS番号 |
1173976-40-3 |
製品名 |
Gefitinib-d3 |
分子式 |
C22H24ClFN4O3 |
分子量 |
449.926 |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-7-(trideuteriomethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3 |
InChIキー |
XGALLCVXEZPNRQ-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |
同義語 |
N-(3-Chloro-4-fluorophenyl)-7-(methoxy-d3)-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine; Iressa-d3; ZD 1839-d3; |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)

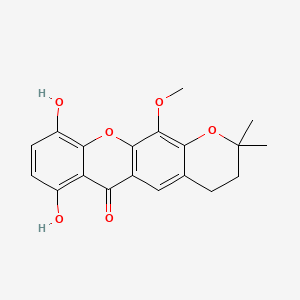
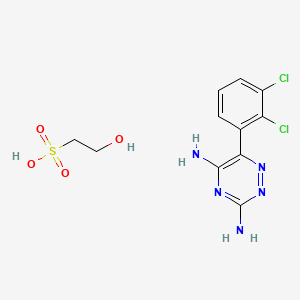
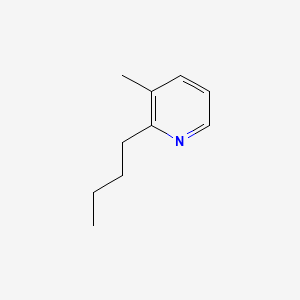
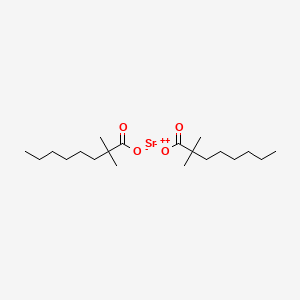

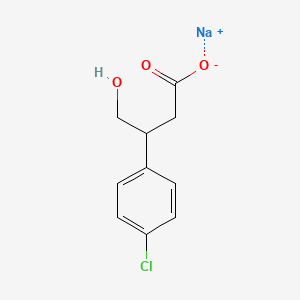
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)
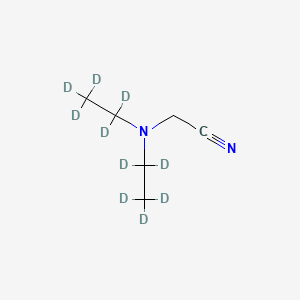

![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)
